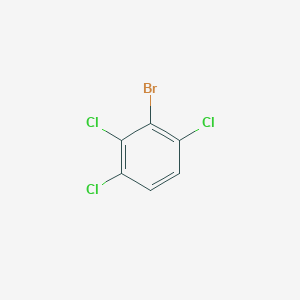

2-Bromo-1,3,4-trichlorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-1,3,4-trichlorobenzene is an organic compound with the molecular weight of 260.34 . It is used as an intermediate in different chemical synthesis . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 2-Bromo-1,3,4-trichlorobenzene is1S/C6H2BrCl3/c7-3-1-2-4 (8)6 (10)5 (3)9/h1-2H . This indicates the presence of a bromine atom and three chlorine atoms attached to a benzene ring. Physical And Chemical Properties Analysis

2-Bromo-1,3,4-trichlorobenzene is a solid compound . It has a molecular weight of 260.34 .Applications De Recherche Scientifique

Advanced Catalytic Dechlorination

Dechlorination of Trichlorobenzenes

A new advanced method has been developed for the dechlorination of 1,2,3-, 1,2,4-, and 1,3,5-trichlorobenzenes in an organic solvent catalyzed by palladium on carbon support. This process, enhanced by ultrasound radiation, yields benzene in short reaction times and shows that the catalyst system can be efficiently reused for several cycles (Rodríguez & Lafuente, 2002).

Environmental Chemistry and Photodissociation

Heat Capacities and Densities of Bromo- and Chloro-Substituted Benzenes

The study of the heat capacities and densities of various bromo- and chloro-substituted benzenes, including 2-bromochlorobenzene, provides essential data for understanding the physical properties of these compounds. Such information is crucial for environmental chemistry and industrial applications (Góralski & Piekarski, 2007).

Photodissociation of Bromochlorobenzenes

Research into the photodissociation kinetics of bromochlorobenzenes has revealed insights into the dissociation dynamics of these compounds. Understanding these processes is vital for assessing the environmental fate of such pollutants under the influence of sunlight (Karlsson & Davidsson, 2008).

Hydrodechlorination and Catalytic Oxidation

Hydrodechlorination Over Supported Catalysts

The hydrodechlorination of 1,2,4-trichlorobenzene over ruthenium catalysts shows promise for environmental remediation techniques, highlighting the efficiency of carbon-supported ruthenium catalysts (Srikanth et al., 2011).

Catalytic Oxidation of Chlorinated Benzenes

Investigating the catalytic oxidation of chlorinated benzenes offers insights into the degradation mechanisms of these pollutants, providing a potential pathway for environmental cleanup efforts (Wang et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-1,3,4-trichlorobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process called electrophilic aromatic substitution . This process involves two steps :

- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 2-Bromo-1,3,4-trichlorobenzene is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . The intermediate then loses a proton, yielding a substituted benzene ring .

Pharmacokinetics

It is known that the compound has amolecular weight of 260.34 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 2-Bromo-1,3,4-trichlorobenzene is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the electrophilic aromatic substitution process .

Propriétés

IUPAC Name |

2-bromo-1,3,4-trichlorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3/c7-5-3(8)1-2-4(9)6(5)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKFTVRACGMWCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,3,4-trichlorobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Propan-2-yloxy)methyl]phenol](/img/structure/B2773610.png)

![4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid](/img/structure/B2773613.png)

![5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid](/img/no-structure.png)

![7-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2773616.png)

![(2E)-2-[(4-propan-2-ylanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2773619.png)

![1-Methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2773621.png)

![Spiro[3.4]octan-7-amine;hydrochloride](/img/structure/B2773625.png)